3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide
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Overview
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide is a complex organic compound that features a benzo[d]isothiazole ring system with a dioxido and oxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide typically involves the following steps:
Formation of the benzo[d]isothiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dioxido and oxo groups: These functional groups can be introduced via oxidation reactions using reagents such as hydrogen peroxide or peracids.
Amidation reaction: The final step involves the reaction of the intermediate with 2-ethylphenylamine to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide involves its interaction with specific molecular targets. The dioxido and oxo groups can form hydrogen bonds with biological macromolecules, influencing their function. The benzo[d]isothiazole ring system can intercalate with DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate .
- Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide hydrate .
Uniqueness
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide is unique due to the presence of the 2-ethylphenyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-ethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-2-13-7-3-5-9-15(13)19-17(21)11-12-20-18(22)14-8-4-6-10-16(14)25(20,23)24/h3-10H,2,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMKFCXCARGGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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